4-[4-(Trifluoromethyl)triazol-1-yl]piperidine
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)triazol-1-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)7-5-15(14-13-7)6-1-3-12-4-2-6/h5-6,12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUCNVPBSFAYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)triazol-1-yl]piperidine typically involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate. This multi-component reaction is metal-free and offers high efficiency and scalability, making it suitable for industrial production .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high yields and purity. The use of readily available starting materials and the absence of metal catalysts make the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common method to synthesize the triazole-piperidine scaffold involves CuAAC ("click chemistry"). For example:
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Reagents : Piperidine-4-azide reacts with 4-(trifluoromethyl)phenylacetylene under Cu(I) catalysis.
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Conditions : CuSO₄, sodium ascorbate, THF/H₂O (1:1), 12 hours at room temperature.
text1. Piperidine-4-azide (1 equiv), 4-(trifluoromethyl)phenylacetylene (1.5 equiv), CuSO₄ (0.1 equiv), sodium ascorbate (0.2 equiv). 2. Stir in THF/H₂O (1:1) for 12 h at RT. 3. Purify via flash chromatography (hexane:ethyl acetate = 6:4).
Suzuki-Miyaura Cross-Coupling
The piperidine-triazole core can be further functionalized via palladium-catalyzed coupling:
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Substrates : Arylboronic acids (e.g., 4-CF₃-phenylboronic acid).
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Catalyst : Pd(OAc)₂, PPh₃, K₂CO₃.
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Yield : 82–91% for 4-CF₃-phenyl derivatives.
Amide Formation
The piperidine nitrogen undergoes amidation with carboxylic acids:
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Reagents : HATU, DIPEA, DMF.
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Example : Reaction with 3-methoxybenzoic acid to form N-(3-methoxybenzoyl)-4-[4-(trifluoromethyl)triazol-1-yl]piperidine (yield: 54–70%) .
Hydrolysis of Esters
Ester derivatives of the compound are hydrolyzed to carboxylic acids:
Deprotection of Trifluoroacetamide
Trifluoroacetamide-protected intermediates are deprotected using KOH:
Reactivity of the Triazole Moiety
The 1,2,3-triazole ring participates in:
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π–π Stacking Interactions : Stabilizes binding with aromatic residues (e.g., Tyr102 in P2Y14R) .
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H-Bonding : The N2 nitrogen acts as a hydrogen bond acceptor in biological targets .
Electrophilic Substitution
The trifluoromethyl group directs electrophilic attacks to the triazole’s C5 position:
Table 1: Representative Reactions and Yields
Table 2: Biological Activity Correlations
| Derivative | Target Protein | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-CF₃-triazolyl-piperidine | P2Y14R | 0.026 | |
| 5-Br-triazolyl-piperidine | Trypanosoma cruzi | 1.28 |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety, including 4-[4-(trifluoromethyl)triazol-1-yl]piperidine derivatives, exhibit promising anticancer properties. They have been shown to inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth. For instance, studies have documented their effectiveness against various types of cancers, including breast and prostate cancer, through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been synthesized and tested for efficacy against bacteria and fungi, showing potential as a new class of antimicrobial agents. The trifluoromethyl group enhances the lipophilicity of the molecule, which is crucial for penetrating microbial membranes .
Antimalarial Activity
Recent studies have explored the use of triazole-containing compounds as potential antimalarial agents. Specifically, derivatives of this compound have been evaluated for their ability to inhibit Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme critical for the survival of the malaria parasite. Although some derivatives showed limited activity, modifications to the compound's structure could enhance its efficacy .
Drug Design and Development
The unique structural features of this compound make it an attractive scaffold in drug design. Its ability to act as a bioisostere allows researchers to modify existing drugs to improve their pharmacokinetic and pharmacodynamic properties. For example, substituting functional groups on the piperidine ring can lead to compounds with enhanced selectivity and reduced side effects .
Inhibition of Cysteine Proteases
Compounds derived from this piperidine framework have been identified as selective inhibitors of cysteine proteases such as Cathepsin S. These inhibitors are being studied for their potential in treating various diseases, including cancer and autoimmune disorders like rheumatoid arthritis and multiple sclerosis .
Mechanistic Studies
The incorporation of triazole rings in piperidine derivatives allows for detailed mechanistic studies regarding enzyme inhibition and interaction with biological targets. Research has focused on understanding how these compounds interact at the molecular level with enzymes involved in disease pathways, providing insights into their therapeutic potential .
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
In a study published by Liu et al., a series of triazole derivatives were synthesized based on the this compound scaffold. The compounds were screened against several cancer cell lines, showing significant cytotoxicity compared to control groups. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial activity of synthesized this compound derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications led to enhanced activity against these pathogens, suggesting a viable path for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)triazol-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Piperidine Derivatives
| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point/State | Key Feature |
|---|---|---|---|---|
| 4-[4-(Trifluoromethyl)triazol-1-yl]piperidine | C₈H₁₁F₃N₄ | 220.19 | Not reported | High lipophilicity (CF₃ group) |
| 4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine | C₉H₁₂F₃N₃ | 219.21 | Oil/Predicted BP 281.9°C | Lower density (1.41 g/cm³) |
| 4-(4-(Trifluoromethyl)benzyl)piperidine HCl | C₁₃H₁₇ClF₃N | 279.73 | Stable at room temperature | Hydrochloride salt for solubility |
| (E)-1-Propargyl-4-(4-CF₃-styryl)piperidine (84) | C₁₇H₁₇F₃N | 296.32 | 72–74°C (crystalline) | Stereospecific activity |
Pharmacological Activity Comparison
Antiparasitic Activity
- Pyridine-based analogs (UDO and UDD): Inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole. The trifluoromethyl group enhances target binding and resistance to metabolic degradation .
Enzyme and Receptor Modulation
- 2-Piperidinyl phenyl benzamides :
- Trisubstituted pyrimidines :
- Morpholine-substituted variants (CID2992168) show superior EP2 potentiation (fold shift = 4.0) compared to piperidine analogs (fold shift = 1.5), suggesting scaffold-dependent SAR .
Biological Activity
Overview
4-[4-(Trifluoromethyl)triazol-1-yl]piperidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring substituted with a triazole moiety and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways crucial for cell growth and survival.
- Receptor Modulation : It has been shown to interact with various receptors, influencing cellular signaling pathways.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections.
- Antiviral Effects : The compound has shown potential antiviral activity against several viruses, including those responsible for respiratory infections.
- Anticancer Properties : Some studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.
- Antiviral Activity : In vitro assays revealed that the compound effectively reduced viral load in infected cell cultures. The mechanism appears to involve interference with viral entry or replication processes.
- Cancer Research : Investigations into the anticancer properties showed that treatment with this compound resulted in reduced viability of several cancer cell lines, with IC50 values indicating potent activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[4-(Trifluoromethyl)triazol-1-yl]piperidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, a modified procedure uses 4-azidopiperidine and 1-ethynyl-4-(trifluoromethyl)benzene in a THF/acetone solvent system with CuI (10 mol%) under reflux for 24 hours. Yield optimization requires strict control of stoichiometry (1:1.2 azide:alkyne ratio) and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regioselectivity of the triazole ring and trifluoromethyl substitution. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) using SHELXL refinement resolves stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies. Polar solvents like ethanol are preferred for crystallization .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Receptor Binding : Radioligand displacement assays for targets like serotonin or dopamine receptors, given the piperidine moiety’s affinity for CNS targets. Positive controls (e.g., fluoxetine for serotonin) validate assay conditions .
Advanced Research Questions
Q. How can structural modifications of the triazole or piperidine moieties enhance biological activity?
- Methodological Answer : Systematic SAR studies involve:
- Triazole Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position to increase metabolic stability.
- Piperidine Substitutions : N-methylation to reduce basicity and improve blood-brain barrier penetration.
Comparative binding assays (e.g., surface plasmon resonance) with analogs like 4-(4-methyltriazol-1-yl)piperidine reveal trifluoromethyl’s role in enhancing hydrophobic interactions with target proteins .
Q. How do conflicting reports on this compound’s antifungal activity across studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from variations in:
- Strain Selection : Fungal strains (e.g., C. albicans vs. A. fumigatus) differ in membrane permeability.
- Assay Conditions : pH-dependent solubility (use DMSO stocks ≤1% v/v) and incubation time (24–48 hours).
Standardized protocols (CLSI M38/M59) and minimum fungicidal concentration (MFC) follow-ups clarify static vs. cidal effects .
Q. What computational strategies predict binding modes of this compound with cytochrome P450 enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with CYP3A4/2D6 isoforms. Key parameters:
- Grid Box Size : Centered on heme iron, 25 ų.
- Force Fields : AMBER for protein, GAFF for ligand.
Metadynamics identifies high-affinity poses stabilized by π-π stacking between triazole and Phe residues .
Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?
- Methodological Answer : Scale-up issues include:
- Exothermicity : Controlled addition of azide precursors under ice baths.
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >100 g batches.
PAT (Process Analytical Technology) tools monitor reaction progress in real-time via inline FTIR .
Q. How do in vitro ADME assays inform pharmacokinetic optimization of this compound?
- Methodological Answer : Key assays:
- Metabolic Stability : Human liver microsomes (HLM) with LC-MS quantification of parent compound.
- Solubility : Shake-flask method (pH 7.4 PBS) vs. biorelevant media (FaSSIF/FeSSIF).
- CYP Inhibition : Fluorescent probes (e.g., Vivid® CYP450 kits).
LogD (octanol-water) values >2.5 suggest moderate lipidity, necessitating salt forms (e.g., hydrochloride) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
